molecular formula C9H18ClNO B3047212 1-Oxa-4-azaspiro[5.5]undecane hydrochloride CAS No. 1354951-87-3

1-Oxa-4-azaspiro[5.5]undecane hydrochloride

Cat. No.: B3047212
CAS No.: 1354951-87-3
M. Wt: 191.70
InChI Key: GTFVSELRZMIVBL-UHFFFAOYSA-N
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Description

1-Oxa-4-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

The synthesis of 1-Oxa-4-azaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, which is advantageous for introducing various substituents at specific positions on the ring . The reaction conditions often involve the use of methanesulfonic acid as a catalyst and but-3-en-1-ol as a starting material . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

1-Oxa-4-azaspiro[5.5]undecane hydrochloride undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Oxa-4-azaspiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Oxa-4-azaspiro[5.5]undecane hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This protein is essential for the survival of the bacteria, making the compound a promising candidate for antituberculosis drug development. The inhibition mechanism typically involves binding to the active site of the protein, thereby blocking its function.

Comparison with Similar Compounds

1-Oxa-4-azaspiro[5.5]undecane hydrochloride can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific arrangement of atoms within the spirocyclic ring, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-oxa-4-azaspiro[5.5]undecane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-2-4-9(5-3-1)8-10-6-7-11-9;/h10H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFVSELRZMIVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354951-87-3
Record name 1-Oxa-4-azaspiro[5.5]undecane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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